4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine
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Overview
Description
4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Substitution with Pyrrolidine: The pyrrolidine moiety can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with pyrrolidine in the presence of a suitable base, such as sodium hydride, to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and may exhibit comparable biological activities.
Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 2-(pyridin-2-yl)pyrimidine are structurally related and can be used for comparative studies.
Uniqueness
4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is unique due to the specific combination of the pyrimidine and pyrrolidine moieties, which may confer distinct biological properties and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-2-(pyrrolidin-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-6-12-10(13-8)14-7-9-3-2-5-11-9/h4,6,9,11H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFOWQHCFGCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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